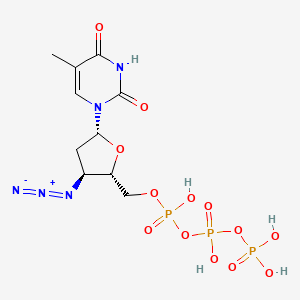

AZT triphosphate

Overview

Description

Zidovudine triphosphate is the active triphosphate form of zidovudine, a nucleoside analog reverse-transcriptase inhibitorZidovudine triphosphate inhibits the activity of HIV-1 reverse transcriptase, thereby preventing the replication of the virus .

Mechanism of Action

Target of Action

Zidovudine triphosphate (ZDV-TP), also known as Combivir, AZTTP, or AZT triphosphate, is a structural analog of thymidine . Its primary target is the HIV-1 reverse transcriptase (RT) , an enzyme that plays a crucial role in the replication of the human immunodeficiency virus (HIV) .

Mode of Action

Zidovudine is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, ZDV-TP . It inhibits the activity of HIV-1 RT via DNA chain termination after incorporation of the nucleotide analogue . This means that ZDV-TP competes with thymidine 5’-triphosphate for binding to the HIV RT and also functions as an alternative substrate . Once incorporated into the viral DNA, it results in chain termination .

Biochemical Pathways

Zidovudine is phosphorylated to its active form, ZDV-TP, by host cell enzymes . The triphosphate derivative acts as a substrate for the HIV RT . Because this substrate lacks a 3’ hydroxy group, its incorporation prevents phosphodiester bond formation and further elongation of the DNA . This blocking of the synthesis of full-length DNA inhibits viral replication .

Pharmacokinetics

Zidovudine is well absorbed and undergoes first-pass hepatic glucuronidation to zidovudine glucuronide . Peak plasma concentrations occur at 0.5-1.0 hour after dosing in the fasted state . Systemic and intracellular pharmacokinetics of zidovudine were determined for 28 human immunodeficiency virus type 1—infected pregnant women and their newborn infants . Plasma zidovudine and intracellular zidovudine monophosphate and triphosphate concentrations were determined in serial maternal samples and cord blood at delivery .

Result of Action

The incorporation of ZDV-TP into the viral DNA results in chain termination, which inhibits the replication of the virus . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .

Action Environment

The efficacy of ZDV-TP can be influenced by various environmental factors. For instance, the concentration of ZDV-TP in cord blood provides an explanation for the clinical success of zidovudine in reducing vertical transmission . Furthermore, the substantial amount of intracellular ZDV-TP in cord blood suggests that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zidovudine is synthesized from thymidine through a series of chemical reactions. The key steps involve the introduction of an azido group at the 3’ position of the sugar moiety. The synthesis typically involves:

Protection of the 5’-hydroxyl group: of thymidine.

Introduction of the azido group: at the 3’ position using reagents such as sodium azide.

Deprotection: of the 5’-hydroxyl group to yield zidovudine.

Industrial Production Methods: Industrial production of zidovudine involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Phosphorylation: Zidovudine undergoes phosphorylation in the body to form zidovudine triphosphate, the active form of the drug.

Oxidation and Reduction: Zidovudine can undergo oxidation and reduction reactions, although these are less common in its pharmacological context.

Common Reagents and Conditions:

Phosphorylation: Enzymatic phosphorylation using cellular kinases.

Oxidation and Reduction: Standard chemical reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products:

Zidovudine Triphosphate: The primary active metabolite formed through phosphorylation.

Scientific Research Applications

Zidovudine triphosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Lamivudine Triphosphate: Another nucleoside analog reverse-transcriptase inhibitor used in combination with zidovudine.

Abacavir Triphosphate: A nucleoside analog that also targets HIV-1 reverse transcriptase.

Tenofovir Diphosphate: A nucleotide analog reverse-transcriptase inhibitor.

Uniqueness of Zidovudine Triphosphate:

Historical Significance: Zidovudine was the first antiretroviral drug approved for the treatment of HIV/AIDS.

Mechanism of Action: While similar to other nucleoside analogs, zidovudine triphosphate has a unique azido group that distinguishes it from other compounds

Zidovudine triphosphate remains a cornerstone in the treatment of HIV/AIDS and continues to be a subject of extensive research in various scientific fields.

Properties

IUPAC Name |

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHPRRGGYLLRV-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239053 | |

| Record name | Zidovudine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92586-35-1 | |

| Record name | Zidovudine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIDOVUDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PYRROLIDINE](/img/structure/B1214016.png)

![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)

![4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B1214029.png)

![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)